molecular formula C6H3ClN2 B120827 4-Chloro-3-cyanopyridine CAS No. 89284-61-7

4-Chloro-3-cyanopyridine

Cat. No.: B120827
CAS No.: 89284-61-7
M. Wt: 138.55 g/mol
InChI Key: QBKPXDUZFDINDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-cyanopyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Chloro-3-cyanopyridine is a chemical compound that is often used in the field of organic synthesis It’s known to be involved in various chemical reactions, particularly in the formation of more complex organic structures .

Mode of Action

The mode of action of this compound involves its interaction with organometallic reagents, such as organomagnesiums and organolithiums . These reagents can react with this compound, leading to the formation of substituted and functionalized structures . For instance, LITMP in DEE attacks at −75°C exclusively the kinetically more acidic 2-position of 4-chloro-3-fluoropyridine .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been synthesized as potentially biologically active materials, showing promise as inhibitors of xanthine oxidases .

Pharmacokinetics

It’s known that the compound has a molecular weight of 13855 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the formation of more complex organic structures . For example, it can contribute to the synthesis of pyrazolo[3,4-b]pyridines . These compounds have potential biological activity and have shown promise as inhibitors of xanthine oxidases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction of this compound with other compounds . Additionally, the presence of certain reagents, such as organomagnesiums and organolithiums, is necessary for the compound to undergo certain reactions .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-cyanopyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for nitrile-converting enzymes in certain fungi . These enzymes can convert nitriles to corresponding acids or amides, demonstrating the compound’s role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrile-converting enzymes. These enzymes can bind to the compound and catalyze its conversion to other compounds, such as acids or amides . This process may involve enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

Current studies mainly focus on its conversion to other compounds via enzymatic reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the conversion of nitriles to acids or amides . This process involves interactions with enzymes and cofactors, and may affect metabolic flux or metabolite levels.

Properties

IUPAC Name

4-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKPXDUZFDINDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539930
Record name 4-Chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-61-7
Record name 4-Chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-nicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acetic acid ester i is converted to 3-oxo-butyronitrile ii by reaction with the anion of acetonitrile prepared by reaction of acetonitrile (CH3CN) with a strong base such as n-butyl lithium (n-BuLi) in a solvent such as THF. Reaction of oxo-butyronitrile ii with dimethylformamide-dimethyl acetal (DMF-DMA) in a solvent such as DMF at high temperature (e.g., 122° C.) results in the formation of bisdimethylaminomethylene intermediate iii which is converted to 4-hydroxy-nicotinonitrile iv by reaction with ammonia (NH3) or ammonium acetate (NH4OAc) in a solvent such as ethanol at reflux. Reaction of the hydroxypyridine with refluxing phosphorous oxychloride (POCl3) with or without catalytic DMF for 2 to 6 hours results in conversion to 4-chloro-nicotinonitrile v.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, as shown in Scheme 3 below, the bisdimethylaminemethylene intermediate iii obtained by reaction of 3-oxo-butyronitrile ii with DMF-DMA can be reacted with 3,4-dimethoxybenzylamine at reflux in a solvent such as toluene to give 1-(3,4-dimethoxybenzyl)-4-oxo-1,4-dihydro-pyridine-3-carbonitrile viii. Reaction of viii with excess LiCl in refluxing POCl3 results in removal of the dimethoxybenzyl group and conversion to the corresponding 4-chloro-nicotinonitrile v.
Name
viii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound (19) (27.0 g, 0.19 mol), hydroxylamine hydrochloride (13.01 g, 0.19 mol) and sodium acetate (15.6 g, 0.19 mol) were suspended in methanol (100 ml) and the mixture was stirred at room temperature for 2 hrs. The solvent was evaporated and the residue was dissolved in chloroform (100 ml). Phosphorus oxychloride (125 g) was added and the mixture was heated under ref lux for 3 hrs. The solvent was evaporated and the residue was added to water (200 ml), which was adjusted to pH=7 with sodium carbonate. The mixture was extracted with ethyl acetate (200 ml×2) and the organic layer was dried (MgSO4). The solvent was evaporated under reduced pressure to give the title compound (18 g, 68%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-cyanopyridine
Reactant of Route 2
4-Chloro-3-cyanopyridine
Reactant of Route 3
4-Chloro-3-cyanopyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-cyanopyridine
Reactant of Route 5
4-Chloro-3-cyanopyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-cyanopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.